molecular formula C8H3Br2F2N B1409884 3,5-Dibromo-2,6-difluorophenylacetonitrile CAS No. 1803783-55-2

3,5-Dibromo-2,6-difluorophenylacetonitrile

Cat. No.: B1409884
CAS No.: 1803783-55-2
M. Wt: 310.92 g/mol
InChI Key: BNVGSBSSVKRBJI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluorophenylacetonitrile is a halogenated aromatic nitrile compound serving as a versatile and high-value building block in scientific research. Its molecular structure, featuring bromine and fluorine atoms on the phenyl ring alongside an acetonitrile group, makes it a critical intermediate in the synthesis of complex organic molecules for various applications. This compound is primarily investigated for its use in pharmaceutical and agrochemical research and materials science . The bromine atoms serve as excellent handles for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the construction of more complex architectures. The presence of fluorine atoms can enhance metabolic stability and influence the lipophilicity of resulting molecules, while the nitrile group is a key precursor that can be transformed into other functionalities like amides, carboxylic acids, or tetrazoles. The synthesis of such specific halogenated phenylacetonitriles typically involves the sequential and controlled halogenation of a difluorophenylacetonitrile precursor. This process requires precise control of reaction conditions, such as temperature and solvent, to achieve the desired regioselectivity and minimize polyhalogenation. Purification is commonly achieved via techniques like silica gel chromatography to ensure high isomer purity . As a research chemical, this compound is handled as a potential hazardous material . While a specific hazard classification for this exact compound is not available in the search results, similar brominated nitriles can be toxic upon ingestion, inhalation, or skin contact and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE). For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-(3,5-dibromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVGSBSSVKRBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Aromatic Precursors

  • Starting Material: Phenylacetonitrile derivatives bearing fluorine atoms at positions 2 and 6.
  • Bromination: Achieved using bromine sources such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to selectively brominate the 3 and 5 positions.
  • Reaction Conditions: Typically performed in inert solvents (e.g., dichloromethane, acetonitrile) at low to moderate temperatures (0–60 °C) to control regioselectivity and yield.

Nitrile Formation and Side Chain Introduction

  • If starting from a substituted benzyl halide or aldehyde, conversion to the acetonitrile side chain can be achieved by nucleophilic substitution or cyanide addition reactions.
  • Alternatively, direct use of phenylacetonitrile derivatives simplifies this step.
Step Reagents & Conditions Outcome
1. Starting material preparation 2,6-difluorophenylacetonitrile or 2,6-difluorobenzyl derivatives Fluorinated aromatic precursor with acetonitrile group
2. Bromination Bromine or NBS, solvent (e.g., DCM), 0–25 °C, 2–4 hours Selective bromination at 3,5-positions producing 3,5-dibromo-2,6-difluorophenylacetonitrile
3. Purification Extraction, drying, recrystallization or chromatography Pure target compound
  • The bromination step is critical and requires stoichiometric control of bromine to avoid polybromination.
  • Yields for similar dibromo-difluoro phenylacetonitriles typically range between 70–85% after purification.
  • Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures completion and purity.
  • The presence of electron-withdrawing fluorine atoms influences the reactivity of the aromatic ring, often facilitating regioselective bromination.

A patent describing the synthesis of 3,5-dibromo-2-aminobenzaldehyde—a structurally related dibromo compound—illustrates the use of brominating agents and controlled reaction conditions to achieve high yields (around 80%) with industrial scalability. This method involves:

  • Use of tribromo-N-methyl-N-butylimidazole as a brominating agent.
  • Temperature control at approximately 60 ± 2 °C.
  • Subsequent reduction and crystallization steps to isolate the product.

Although this patent focuses on an aminobenzaldehyde derivative, the principles of selective bromination and process control are applicable to the preparation of dibromo-difluorophenylacetonitriles.

Parameter Typical Conditions Notes
Starting material 2,6-Difluorophenylacetonitrile Commercially available or synthesized
Brominating agent Bromine (Br2) or N-bromosuccinimide (NBS) Stoichiometric amounts critical
Solvent Dichloromethane, acetonitrile, or similar Inert, aprotic solvents preferred
Temperature 0–60 °C Lower temperatures favor selectivity
Reaction time 2–4 hours Monitored by TLC or NMR
Work-up Extraction, drying, recrystallization Purification to achieve high purity
Yield 70–85% Dependent on reaction control

The preparation of this compound involves selective bromination of a 2,6-difluorophenylacetonitrile precursor under controlled conditions. Although direct detailed protocols are scarce, analogous synthetic methods and related compound syntheses provide a reliable framework. Careful control of bromine equivalents, reaction temperature, and purification techniques are essential for achieving high yield and purity. The process is amenable to scale-up, given the precedent in related dibromo aromatic compound syntheses.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.

    Reduction: 3,5-Dibromo-2,6-difluorophenylamine.

    Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.

Scientific Research Applications

3,5-Dibromo-2,6-difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

Property 3,5-Dibromo-2,6-difluorophenylacetonitrile 2,4-Dibromo-5-fluorophenylacetonitrile (Hypothetical) 3,5-Dichloro-2,6-difluorophenylacetonitrile (Hypothetical)
Molecular Weight (g/mol) 310.92 ~290 (estimated) ~245 (estimated)
Halogen Substituents Br (3,5), F (2,6) Br (2,4), F (5) Cl (3,5), F (2,6)
Electron-Withdrawing Effects Strong (-I effect from Br, F) Moderate (Br at 2,4; F at 5) Moderate (-I effect from Cl, F)
Steric Hindrance High (Br atoms) Moderate (Br at adjacent positions) Low (smaller Cl atoms)

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher atomic mass and larger van der Waals radius increase molecular weight and steric hindrance compared to chlorine analogs. This may reduce solubility in polar solvents .

Reactivity and Stability

  • Nitrile Group Reactivity: The electron-withdrawing nature of Br and F substituents likely polarizes the nitrile group, increasing its susceptibility to nucleophilic attack compared to non-halogenated analogs.
  • Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogs due to weaker C-Br bonds. However, fluorine’s strong C-F bonds may counteract this effect .

Biological Activity

3,5-Dibromo-2,6-difluorophenylacetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H3Br2F2N
  • IUPAC Name : 2-(3,5-dibromo-2,6-difluorophenyl)acetonitrile
  • CAS Number : 1803783-55-2

The compound features a phenyl ring with two bromine and two fluorine substituents along with a nitrile group. The presence of these halogen atoms enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can interact with cell surface receptors, potentially influencing signal transduction pathways.
  • Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, which may affect gene expression and cellular processes.

The unique combination of bromine and fluorine atoms likely contributes to enhanced binding affinity and specificity towards these targets.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's structure allows for effective penetration into cells and interaction with critical intracellular targets.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, membrane disruption
3,5-Dibromo-2,6-difluorobenzonitrileModerateLimitedReceptor modulation
3,5-Dibromo-2,6-difluorophenylamineYesNoNucleic acid interaction

This table illustrates that while other compounds share some biological activities, this compound shows a broader spectrum of action .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated an IC50 value of approximately 15 µM after 48 hours of exposure. This suggests promising anticancer potential .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings highlight its potential as an antimicrobial agent.

Q & A

Q. What are the key synthetic routes for 3,5-dibromo-2,6-difluorophenylacetonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves halogenation of a difluorophenylacetonitrile precursor. For example, bromination of 2,6-difluorophenylacetonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) at 80–100°C achieves selective substitution at positions 3 and 5 . Yields depend on stoichiometry (1.5–2.0 equivalents of NBS) and solvent polarity (e.g., CCl₄ or DCM). Side reactions like over-bromination or ring-opening can occur if temperatures exceed 100°C. Characterization via 1^1H/19^{19}F NMR and GC-MS is critical to confirm regioselectivity .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer: The electron-withdrawing fluorine atoms at positions 2 and 6 deactivate the aromatic ring, directing electrophilic attacks to the meta positions (3 and 5). Bromine substituents further enhance this effect, making the nitrile group more susceptible to nucleophilic addition. For example, in SN2 reactions with amines, the nitrile’s electrophilicity is amplified, facilitating substitution to form amides or thioureas . Computational studies (DFT) can quantify charge distribution to predict reactivity trends .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (δ 4.2–4.5 ppm for CH₂CN), 19^{19}F NMR (δ -110 to -115 ppm for aromatic F), and 13^{13}C NMR (δ 115–120 ppm for CN) confirm structure .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ peaks (theoretical m/z 318.82) and fragments (e.g., loss of Br or F).
  • X-ray Crystallography : Resolves halogen bonding patterns and steric effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Methodological Answer: Discrepancies in 19^{19}F NMR shifts or unexpected mass fragments may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • 2D NMR (COSY, NOESY) : Identifies coupling between F and adjacent protons.
  • Isotopic Labeling : Using 15^{15}N-labeled nitrile groups to track reactivity pathways.
  • In Silico Modeling : Gaussian or ORCA software predicts spectral patterns for comparison .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The bromine atoms serve as handles for Suzuki-Miyaura or Ullmann couplings. Key factors:

  • Catalyst Choice : Pd(PPh₃)₄ for aryl-aryl coupling; CuI/1,10-phenanthroline for C-N bonds.
  • Solvent Effects : DMF enhances polar intermediates, while toluene favors steric control.
  • Temperature Gradients : Slow heating (50–80°C) minimizes side reactions. Recent studies show 85% yield for biaryl products under optimized conditions .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Nitrile hydrolysis to carboxylic acid occurs slowly (t₁/₂ ~24 hr at 25°C).
  • Basic Conditions (pH > 10) : Rapid degradation via nucleophilic attack on the nitrile (t₁/₂ ~2 hr).
  • UV Exposure : Photolytic cleavage of C-Br bonds generates free radicals, detectable via EPR spectroscopy. Stabilizers like BHT (0.1% w/w) mitigate decomposition .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets using the compound’s halogen-bonding propensity.
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory activity (IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dibromo-2,6-difluorophenylacetonitrile
Reactant of Route 2
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3,5-Dibromo-2,6-difluorophenylacetonitrile

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